4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine
Description
Properties
IUPAC Name |
4-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O4S/c13-10-7-14-12(15-8-10)21-11-1-2-17(9-11)22(18,19)16-3-5-20-6-4-16/h7-8,11H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYNGGZURKGUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps such as recrystallization and chromatography to obtain a high-purity product suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride.
Nucleophiles: Various nucleophiles for substitution reactions, such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine involves its interaction with specific molecular targets. The bromopyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The sulfonyl group can form strong interactions with various enzymes, affecting their activity and leading to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₂H₁₄BrN₃O₄S | 392.23 | Bromopyrimidine, sulfonyl, morpholine |
| 4-[(3-Phenoxypyrrolidin-1-yl)sulfonyl]morpholine | C₁₄H₁₉N₂O₄S | 327.38 | Phenyl ether, sulfonyl, morpholine |
| 4-({3-[(5-Chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine | C₁₂H₁₄ClN₃O₄S | 347.78 | Chloropyrimidine, sulfonyl, morpholine |
| 4-[(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl]morpholine | C₁₂H₁₅N₃O₄S | 313.33 | Unsubstituted pyrimidine, sulfonyl, morpholine |
Key Observations :
Halogen Substitution: The bromine atom in the target compound increases molecular weight by ~45 g/mol compared to its chloro-analogue and ~79 g/mol relative to the non-halogenated pyrimidine variant. Bromine’s larger atomic radius and lipophilicity may enhance membrane permeability or target binding in hydrophobic pockets compared to chlorine or hydrogen .
Sulfonyl Bridge : All analogues retain the sulfonyl group, a common feature in protease inhibitors (e.g., HIV-1 protease) due to its hydrogen-bond acceptor capacity.
Morpholine vs. Alternative Rings : Replacing morpholine with piperidine or tetrahydropyran would alter solubility and conformational flexibility. Morpholine’s oxygen atom may improve aqueous solubility relative to carbocyclic systems.
Physicochemical Properties
While experimental data (e.g., logP, solubility) are unavailable for the target compound, trends can be inferred:
- Solubility : The morpholine ring’s polarity may counterbalance bromine’s hydrophobicity, yielding moderate aqueous solubility.
Biological Activity
4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine is a complex organic compound with the molecular formula C12H17BrN4O4S. This compound features a unique structure that includes a bromopyrimidine moiety, a pyrrolidine ring, and a morpholine ring connected via a sulfonyl group. It has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and drug discovery.
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The bromopyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting their function. Furthermore, the sulfonyl group may form strong interactions with various enzymes, affecting their activity and leading to diverse biological effects.
Assay Design and Evaluation
The evaluation of this compound's biological activity involves various biochemical and cellular assays. A case study highlighted the importance of assay design in medicinal chemistry, emphasizing that the data collected from these assays significantly influence decisions in structure-activity relationship (SAR) campaigns . This underscores the necessity for robust assay designs to accurately capture the bioactivity of compounds like this compound.
Case Studies
Research has demonstrated that morpholine derivatives often exhibit significant biological activities. For instance, studies have shown that various morpholine derivatives possess antimicrobial properties and can interact with multiple molecular targets . The specific case of this compound may reveal similar therapeutic potentials.
Comparative Analysis
To understand the biological activity of this compound in relation to similar compounds, a comparison table is provided below:
Potential Therapeutic Applications
The compound is being investigated for several therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Antimicrobial Properties : Its interaction with bacterial enzymes could lead to effective antimicrobial agents.
- Enzyme Inhibition : The sulfonyl group may play a crucial role in inhibiting specific enzymes involved in disease pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
